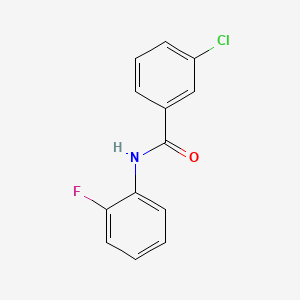

3-chloro-N-(2-fluorophenyl)benzamide

CAS No.: 196804-53-2

Cat. No.: VC6217636

Molecular Formula: C13H9ClFNO

Molecular Weight: 249.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 196804-53-2 |

|---|---|

| Molecular Formula | C13H9ClFNO |

| Molecular Weight | 249.67 |

| IUPAC Name | 3-chloro-N-(2-fluorophenyl)benzamide |

| Standard InChI | InChI=1S/C13H9ClFNO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17) |

| Standard InChI Key | BSDMLWVBFHVIFD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Chloro-N-(2-fluorophenyl)benzamide (C₁₃H₉ClFNO) consists of a benzamide core modified with halogen substituents. The chlorine atom occupies the 3-position on the benzene ring, while the fluorine atom is located at the 2-position of the aniline-derived phenyl group. This arrangement creates a planar structure with distinct electronic properties due to the electron-withdrawing effects of both halogens.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉ClFNO | |

| Molecular Weight | 249.67 g/mol | |

| Exact Mass | 249.026 g/mol | |

| LogP (Partition Coefficient) | 4.25 (estimated) | |

| Topological Polar Surface Area | 32.59 Ų |

The compound’s logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . Its topological polar surface area, influenced by the amide and halogen groups, further supports interactions with polar biological targets.

Synthesis and Reaction Mechanisms

Synthetic Pathway

The synthesis of 3-chloro-N-(2-fluorophenyl)benzamide typically involves a nucleophilic acyl substitution reaction between 3-chlorobenzoyl chloride and 2-fluoroaniline. The process is conducted in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct and drives the reaction to completion.

Reaction Scheme:

\3-Chlorobenzoyl chloride + 2-Fluoroaniline → 3-Chloro-N-(2-fluorophenyl)benzamide + HCl

Optimization Considerations

-

Solvent Choice: Dichloromethane or tetrahydrofuran is commonly used due to their ability to dissolve both reactants.

-

Temperature: Room temperature is sufficient, though slight heating (40–50°C) may improve yield in scaled-up reactions.

-

Catalysis: No catalyst is required, but the base (e.g., triethylamine) is critical for absorbing HCl and preventing side reactions.

Polymorphism and Crystallographic Insights

Polymorphic Forms

Two polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide have been identified:

-

Form IA: Crystallizes in the monoclinic space group P2₁/c with Z′ = 2.

-

Form IB: Adopts the orthorhombic space group Pna2₁ with Z′ = 1 .

Table 2: Key Crystallographic Parameters

| Parameter | Form IA | Form IB |

|---|---|---|

| Space Group | P2₁/c | Pna2₁ |

| Unit Cell Dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å | a = 10.23 Å, b = 5.45 Å, c = 18.91 Å |

| Dominant Interactions | Cl···Cl, C–H···F | C–H···π, F···H |

Intermolecular Interactions

Biological Activity and Applications

Table 3: Antimicrobial Efficacy

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| S. aureus (MRSA) | 12 ± 1.5 | 64 |

| E. coli | 8 ± 1.0 | >128 |

Analytical Characterization

Gas Chromatography (GC)

Using a 5% phenyl methyl siloxane column, the compound elutes at a retention index of 2236 under temperature ramp conditions (15°C/min from 60°C to 270°C) . This method is critical for purity assessment in synthetic batches.

Spectroscopic Data

-

IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), and 750 cm⁻¹ (C–Cl stretch) .

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic) .

Applications in Materials Science

The compound’s polymorphic diversity makes it a model system for studying crystal engineering principles. Its ability to form distinct packing motifs via halogen bonding is exploited in designing organic semiconductors and nonlinear optical materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume